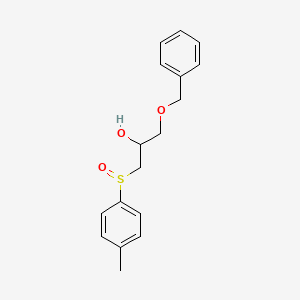
1-(Benzyloxy)-3-(4-methylbenzene-1-sulfinyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol is an organic compound with a complex structure that includes a sulfinyl group, a phenylmethoxy group, and a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfinyl Group:
Attachment of the Phenylmethoxy Group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent, such as benzyl chloride, under basic conditions to form the phenylmethoxy group.
Formation of the Propan-2-ol Backbone: The final step involves the coupling of the sulfinyl and phenylmethoxy intermediates with a suitable propanol derivative under controlled conditions.
Industrial Production Methods
Industrial production of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of various substituted phenylmethoxy derivatives.
Scientific Research Applications
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl group can act as an electrophilic center, while the phenylmethoxy group can participate in hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol can be compared with other similar compounds, such as:
1-(4-methylphenyl)sulfonyl-3-phenylmethoxy-propan-2-ol: This compound has a sulfonyl group instead of a sulfinyl group, which can affect its reactivity and biological activity.
1-(4-methylphenyl)thio-3-phenylmethoxy-propan-2-ol:
The uniqueness of 1-(4-methylphenyl)sulfinyl-3-phenylmethoxy-propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
50921-28-3 |
|---|---|
Molecular Formula |
C17H20O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfinyl-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C17H20O3S/c1-14-7-9-17(10-8-14)21(19)13-16(18)12-20-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3 |
InChI Key |
DUBGSNRWQRGYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















